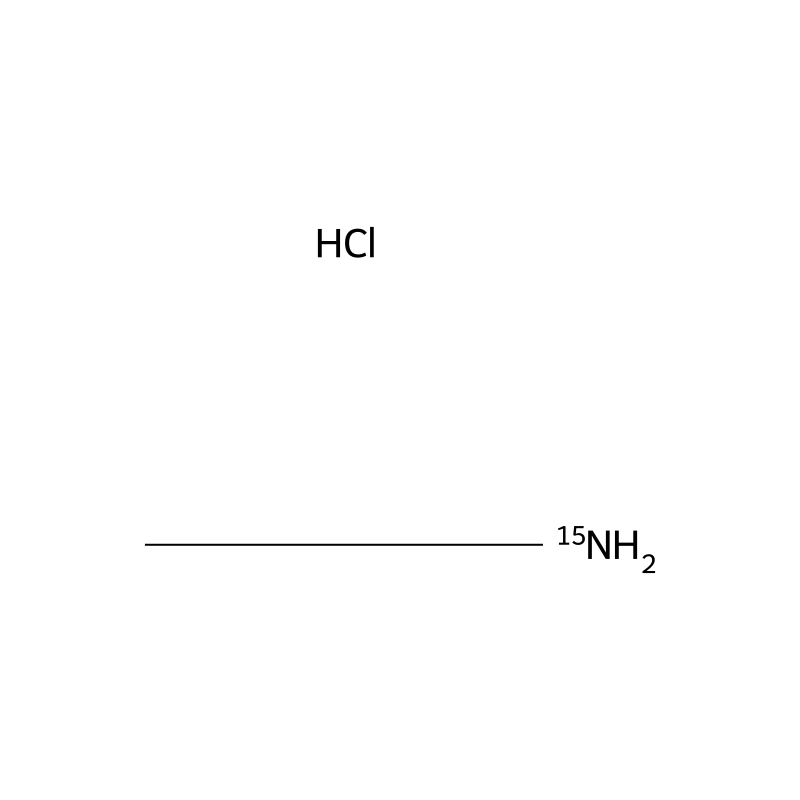

Methylamine-15N hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Studies

¹⁵N is a valuable tracer isotope for studying nitrogen metabolism in various organisms. Methylamine-15N hydrochloride can be incorporated into cells and track the movement and transformation of nitrogen-containing compounds. This allows researchers to investigate processes like amino acid synthesis, protein turnover, and nitrogen fixation in plants and microbes. Source: Applications of Stable Isotopes in Ecological Research, Kevin Hicks et al. (2016): )

NMR Spectroscopy

¹⁵N has a much higher nuclear magnetic resonance (NMR) sensitivity compared to the more abundant nitrogen-14 (¹⁴N). Methylamine-15N hydrochloride can be used in NMR spectroscopy experiments to study the structure and dynamics of biological molecules containing nitrogen atoms. This provides detailed information about protein folding, enzyme function, and interactions between molecules. Source: NMR Spectroscopy of Nitrogen, H. Duddeck (1995):

Mass Spectrometry

Similar to NMR, the presence of ¹⁵N allows for easier detection and quantification of methylamine using mass spectrometry techniques. Methylamine-15N hydrochloride can be used as an internal standard for mass spectrometry experiments involving methylamine or other nitrogen-containing compounds. This helps researchers accurately measure the concentration of these molecules in their samples. Source: Quantitative Isotope Dilution Mass Spectrometry, Michael L. Gross (2000):

Methylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula CHNH·HCl, where the nitrogen atom is replaced by the nitrogen-15 isotope. This compound is primarily utilized in scientific research, particularly for tracing and studying nitrogen-related biochemical processes due to its isotopic labeling. The presence of nitrogen-15 allows researchers to track the movement and transformation of nitrogen atoms in various reactions, making it a valuable tool in both chemical and biological studies .

Methylamine-15N hydrochloride plays a significant role in biological research, particularly in studies related to nitrogen metabolism. The nitrogen-15 isotope serves as a tracer, allowing scientists to monitor how nitrogen is utilized within biological systems. This is crucial for understanding metabolic pathways and the role of nitrogen in various biochemical processes, including amino acid synthesis and energy production .

The synthesis of methylamine-15N hydrochloride typically involves the reaction of formaldehyde with ammonium chloride in the presence of a nitrogen-15 labeled ammonia source. The reaction can be summarized as follows:

In an industrial setting, this process can be scaled up by using larger quantities of formaldehyde and ammonium chloride, followed by the introduction of nitrogen-15 labeled ammonia. The reaction mixture is then heated and distilled to obtain the desired product, which is purified through recrystallization from absolute alcohol .

Research involving methylamine-15N hydrochloride often focuses on its interactions within biochemical pathways. Studies have demonstrated its incorporation into various metabolic products, such as N-methylglutamate during high oxygenation conditions in microbial species. These interactions provide insights into how methylamine derivatives participate in broader metabolic networks .

Methylamine-15N hydrochloride can be compared with several similar compounds, which include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methylamine hydrochloride | CHNH·HCl | No isotopic labeling; commonly used as a reagent |

| Dimethylamine hydrochloride | (CH)NH·HCl | Contains two methyl groups; used in various applications |

| Ethylamine hydrochloride | CHCHNH·HCl | Longer carbon chain; different reactivity profile |

Methylamine-15N hydrochloride's uniqueness lies in its isotopic labeling with nitrogen-15, which distinguishes it from other similar compounds that lack this feature. This isotopic labeling enhances its utility in tracing studies, making it particularly valuable for research focused on nitrogen dynamics .

Molecular Characterization

Structural Formula Analysis (CH₃¹⁵NH₂·HCl)

Methylamine-15N hydrochloride consists of a methyl group (CH₃) bonded to a ¹⁵N-labeled amine group (¹⁵NH₂), with a hydrochloric acid counterion (HCl). The molecular formula is CH₃¹⁵NH₂·HCl, yielding a molecular weight of 68.51 g/mol . The structure adopts an ionic crystalline lattice in the solid state, with the protonated amine (CH₃¹⁵NH₃⁺) forming hydrogen bonds with chloride ions. X-ray diffraction studies of related methylammonium halides reveal tetragonal crystal systems (space group P4/nmm) with lattice parameters a = b = 0.6068 nm and c = 0.5069 nm .

Isotopic Labeling Significance of ¹⁵N

The ¹⁵N isotope (natural abundance: 0.37%) provides a non-radioactive tracer for studying nitrogen-containing compounds. Key applications include:

- NMR spectroscopy: ¹⁵N enhances signal resolution due to its nuclear spin (I = ½) and distinct chemical shift range .

- Metabolic studies: Enables tracking of nitrogen pathways in biological systems without isotopic interference from ¹⁴N .

- Reaction mechanism elucidation: Isotopic labeling distinguishes reactant and product nitrogen atoms in kinetic analyses .

CAS Registry and IUPAC Nomenclature

- CAS Registry Number: 3852-22-0 .

- IUPAC Name: Methanamine-¹⁵N hydrochloride .

- Synonyms: Methylamine-¹⁵N HCl, ¹⁵N-methylammonium chloride .

Physicochemical Profile

Crystalline Morphology and Hygroscopicity

The compound forms white crystalline leaflets with a melting point of 232–234°C . It exhibits moderate hygroscopicity, requiring storage under inert gas to prevent moisture absorption . Crystalline stability is maintained at relative humidity below 50%, as higher humidity promotes deliquescence .

Thermal Decomposition Pathways

Thermal degradation occurs via two primary routes:

- Dehydrohalogenation: Above 230°C, CH₃¹⁵NH₂·HCl decomposes to methylamine-¹⁵N gas (CH₃¹⁵NH₂) and hydrogen chloride (HCl) .

- Ammonia elimination: At elevated temperatures, competing pathways yield hydrogen cyanide (HCN) and methane (CH₄) .

Decomposition kinetics follow first-order behavior, with activation energies of 68–80 kJ/mol depending on the halide environment .

Solubility in Polar vs. Nonpolar Solvents

| Solvent | Solubility (g/100 g) | Temperature (°C) |

|---|---|---|

| Water | 108.0 | 20 |

| Ethanol | 29.1 | 78 |

| Chloroform | Insoluble | 25 |

| Diethyl ether | Insoluble | 25 |

Data sourced from . The high aqueous solubility stems from ionic dissociation into CH₃¹⁵NH₃⁺ and Cl⁻, facilitated by water’s high dielectric constant.

pKa and Basicity Modulations from Isotopic Substitution

The pKa of methylamine-¹⁵N hydrochloride’s conjugate acid (CH₃¹⁵NH₃⁺) is 10.6, comparable to unlabeled methylammonium chloride . Isotopic substitution induces minor basicity changes due to the kinetic isotope effect:

- ¹⁵N reduces zero-point energy, slightly strengthening the N–H bond in CH₃¹⁵NH₃⁺.

- This results in a marginal increase in basicity (ΔpKa ≈ +0.02) relative to ¹⁴N analogs, though experimentally challenging to resolve .

The synthesis of methylamine-15N hydrochloride represents a critical intersection of isotopic labeling technology and industrial organic chemistry. This nitrogen-15 labeled compound serves as an essential building block for advanced research applications, particularly in metabolic studies, mechanistic investigations, and pharmaceutical development where nitrogen tracing is required.

Isotopomer Production Techniques

15N-Labeled Ammonia Precursor Utilization

The foundation of methylamine-15N hydrochloride synthesis rests upon the strategic utilization of nitrogen-15 labeled ammonia as the primary nitrogen source [1]. Commercial 15N-ammonia, typically available at 98 atom percent isotopic purity, serves as the cornerstone precursor for all subsequent synthetic transformations [2] [3]. The incorporation of this isotopically enriched starting material necessitates careful consideration of reaction conditions to preserve the isotopic label throughout the synthetic sequence.

The most prevalent industrial approach involves the direct reaction of 15N-ammonia with methanol over zinc chloride or aluminum oxide catalysts at elevated temperatures ranging from 350 to 500 degrees Celsius [4] [5]. This methodology, derived from the Leonard process, has achieved widespread commercial adoption due to its scalability and economic viability. The reaction proceeds through a stepwise methylation mechanism where ammonia sequentially reacts with methanol to produce monomethylamine, dimethylamine, and trimethylamine in thermodynamically controlled ratios [4].

The isotopic integrity during this transformation requires precise control of reaction parameters. Temperatures below 350 degrees Celsius result in incomplete conversion, while temperatures exceeding 500 degrees Celsius promote unwanted side reactions including thermal decomposition and isotope scrambling [5]. Pressure optimization between 15 to 30 bar ensures adequate methanol activation while maintaining the gaseous phase characteristics necessary for efficient mass transfer [4].

Catalyst selection plays a pivotal role in maintaining isotopic purity. Zinc chloride catalysts demonstrate superior performance in preserving the 15N label compared to alternative Lewis acid systems [5]. The catalyst surface facilitates methanol activation through coordination, enabling nucleophilic attack by the nitrogen-15 labeled ammonia while minimizing competing reactions that could lead to isotopic dilution.

Catalytic Reductive Amination Strategies

Reductive amination represents an alternative approach for methylamine-15N synthesis, particularly valuable when higher selectivity toward the monomethylamine product is desired [6] [7] [8]. This methodology involves the condensation of 15N-ammonia with formaldehyde or other suitable carbonyl compounds, followed by in-situ reduction to yield the desired methylamine product.

The process begins with imine formation through nucleophilic attack of 15N-ammonia on the carbonyl carbon of formaldehyde [9] [10]. This initial step proceeds through a carbinolamine intermediate, which subsequently undergoes dehydration to form the corresponding imine. The thermodynamics of this equilibrium favor imine formation under mildly acidic conditions, typically maintained at pH values between 4.5 and 5.5 [10].

Catalytic reduction of the intermediate imine utilizes palladium on carbon or Raney nickel catalysts under hydrogen atmosphere [8]. These heterogeneous catalysts demonstrate excellent selectivity for imine reduction while avoiding competing hydrogenation of other functional groups. Reaction temperatures between 25 and 80 degrees Celsius provide optimal reaction rates while preserving the isotopic label integrity [11].

The advantages of reductive amination include enhanced selectivity toward monomethylamine formation and reduced formation of higher methylated products [6]. This selectivity arises from the kinetic preference for primary amine formation over secondary amine alkylation under the employed reaction conditions. Additionally, the mild reaction conditions minimize thermal decomposition pathways that could compromise isotopic purity.

Iron-catalyzed reductive amination represents a recent advancement in this field, utilizing paraformaldehyde as both the methylation and reducing agent [6]. This methodology eliminates the need for external hydrogen sources while maintaining high yields and selectivity. The iron oxide catalyst demonstrates remarkable stability and reusability, making this approach attractive for large-scale synthesis.

Chromatographic Purification Protocols

The purification of methylamine-15N compounds presents unique challenges due to their high polarity, volatility, and lack of chromophoric properties [12] [13]. Traditional reversed-phase chromatography proves inadequate for retention of these highly polar compounds, necessitating specialized separation techniques.

Ion-exchange chromatography utilizing strong cation exchange resins provides effective separation of methylated amine species [12]. The differential protonation states of mono-, di-, and trimethylamines under acidic conditions enable selective retention and elution. Ammonium acetate gradient systems offer excellent resolution while maintaining compatibility with mass spectrometric detection methods.

Mixed-mode chromatography represents a significant advancement in methylamine purification protocols [13]. The Coresep 100 column system combines reversed-phase and cation-exchange mechanisms, providing dual retention modes for enhanced selectivity. Mobile phases consisting of 5 percent acetonitrile with 0.1 percent trifluoroacetic acid enable baseline separation of methylamine from related impurities while facilitating detection through evaporative light scattering detection.

Hydrophilic interaction liquid chromatography constitutes another viable purification approach, particularly for analytical applications [14]. HILIC stationary phases demonstrate strong retention of polar methylamine compounds through hydrogen bonding and electrostatic interactions. The acetonitrile-rich mobile phases provide excellent compatibility with mass spectrometric detection, enabling sensitive quantification of isotopically labeled products.

Gas chromatographic separation requires derivatization of the primary amine functionality to enhance volatility and detection sensitivity [15]. 4-Nitrobenzoyl chloride derivatization converts methylamine to its corresponding benzamide derivative, which demonstrates excellent chromatographic behavior and fluorescence detection properties. This approach achieves purities exceeding 99 percent while enabling precise quantification of isotopic enrichment.

Scalable Industrial Synthesis

Continuous Flow Reactor Adaptations

The transition from batch to continuous flow processing represents a paradigm shift in methylamine-15N hydrochloride synthesis, offering enhanced safety, efficiency, and scalability [16] [17] [18]. Continuous flow reactors provide superior heat and mass transfer characteristics, enabling precise control over reaction conditions while minimizing unwanted side reactions.

Packed bed microreactors with internal diameters ranging from 1 to 3 millimeters demonstrate exceptional performance for methylamine synthesis [17]. These systems operate at temperatures between 150 and 250 degrees Celsius with residence times of 5 to 15 minutes, achieving conversions of 85 to 95 percent. The high surface-to-volume ratio facilitates efficient heat transfer, preventing the formation of hot spots that could compromise isotopic integrity.

Tubular flow reactors with larger internal diameters of 6 to 10 millimeters enable higher throughput applications while maintaining excellent conversion efficiency [17]. A notable example involves the synthesis of 4-methylaminopyridine, where a 97 percent conversion was achieved at 200 degrees Celsius with a residence time of only 10 minutes. This represents a 972-fold increase in space-time yield compared to traditional batch processing [17].

Microwave-assisted continuous flow systems offer additional advantages through enhanced reaction kinetics and selectivity [16]. The selective heating of polar molecules accelerates reaction rates while maintaining lower bulk temperatures, reducing thermal decomposition pathways. Internal diameters of 2 to 5 millimeters with residence times of 10 to 30 minutes provide optimal performance for methylamine synthesis applications.

Static mixer reactors incorporate specialized mixing elements to enhance mass transfer and reaction homogeneity [19] [17]. These systems prove particularly valuable for multi-phase reactions or when precise mixing of multiple reactant streams is required. The enhanced mixing characteristics enable reduced residence times while maintaining high conversion efficiency.

The implementation of continuous flow processing requires careful consideration of pressure and flow rate optimization. Back pressure regulators maintain system pressure stability, preventing vapor formation that could disrupt continuous operation [18]. Flow rates ranging from 0.1 to 50 milliliters per minute accommodate various production scales while maintaining optimal residence time distributions.

Byproduct Management in Halide-Mediated Routes

Halide-mediated synthetic routes for methylamine-15N hydrochloride generation produce various byproducts that require systematic management to ensure process efficiency and environmental compliance [20] [21] [22]. The formation of hydrogen halides, ammonium salts, and potential explosive compounds necessitates comprehensive byproduct control strategies.

Hydrogen chloride evolution represents the primary gaseous byproduct in halide-mediated synthesis [20]. This corrosive gas requires immediate neutralization through caustic scrubbing systems to prevent equipment corrosion and environmental release. Sodium hydroxide or calcium hydroxide scrubbers effectively neutralize hydrogen chloride while producing manageable salt solutions for disposal.

Ammonium chloride formation occurs as a secondary byproduct through the reaction of excess ammonia with evolved hydrogen chloride [23] [24]. This crystalline solid can be separated through filtration and recovered for potential reuse in subsequent synthetic cycles. The high solubility of ammonium chloride in water facilitates separation from the desired methylamine product through selective crystallization techniques.

Trihalide formation presents particular safety concerns due to the shock-sensitive nature of these compounds [20]. Nitrogen trichloride, nitrogen tribromide, and related species can form under specific reaction conditions, requiring immediate neutralization upon detection. Continuous monitoring systems coupled with automatic caustic injection prevent accumulation of these hazardous intermediates.

Methylamine-iodine mediated synthesis produces iodine-containing byproducts that require specialized handling [21] [22]. The redox chemistry involved in these processes generates iodide salts and molecular iodine, which can be recovered through crystallization or sublimation techniques. The valuable nature of iodine compounds makes recovery economically attractive while reducing waste disposal costs.

Organic reducing agents employed in halide-mediated routes generate oxidized byproducts that may interfere with product isolation [21]. Isopropanol oxidation produces acetone, which can be separated through distillation due to its lower boiling point. The volatile nature of these organic byproducts facilitates their removal through controlled evaporation techniques.

Efficient byproduct management requires integrated process design incorporating separation, recovery, and disposal strategies [20]. Continuous monitoring systems track byproduct formation rates, enabling real-time process adjustments to minimize unwanted product generation. Automated control systems maintain optimal reaction conditions while triggering safety protocols when hazardous byproduct levels are detected.

Post-Synthetic Modifications

Schiff Base Formation Kinetics

The post-synthetic modification of methylamine-15N hydrochloride through Schiff base formation represents a crucial transformation for accessing diverse nitrogen-containing compounds [25] [26] [9]. These condensation reactions between the primary amine functionality and various carbonyl compounds provide access to imine intermediates that serve as versatile synthetic building blocks.

The kinetic analysis of Schiff base formation reveals a two-step mechanism involving initial carbinolamine formation followed by rate-determining dehydration [26] [27]. The first step proceeds through nucleophilic attack of the methylamine nitrogen on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This addition step demonstrates second-order kinetics with rate constants ranging from 1.5 × 10² to 2.3 × 10³ M⁻¹s⁻¹ depending on the carbonyl substrate reactivity [26].

The subsequent dehydration step involves elimination of water from the carbinolamine intermediate to form the corresponding imine [26] [27]. This transformation proceeds through a six-membered ring transition state that facilitates proton transfer and bond reorganization. The dehydration step exhibits first-order kinetics with rate constants between 1.9 × 10⁻² and 8.7 × 10⁻² s⁻¹, confirming its role as the rate-determining step [26].

Activation energy measurements demonstrate the substantial energy barrier associated with the dehydration process [26]. Values ranging from 45.2 to 78.9 kilojoules per mole reflect the difficulty of water elimination from the carbinolamine intermediate. Formaldehyde exhibits the lowest activation energy at 45.2 kilojoules per mole, consistent with its enhanced reactivity compared to other carbonyl substrates [26].

pH optimization studies reveal maximum reaction rates near pH 5.0 for most carbonyl substrates [10]. At higher pH values, insufficient acid catalysis reduces the protonation efficiency of the hydroxyl group in the carbinolamine intermediate, hindering water elimination. Conversely, lower pH conditions protonate the methylamine nitrogen, reducing its nucleophilicity and inhibiting the initial addition step [10].

Temperature effects on Schiff base formation demonstrate typical Arrhenius behavior with enhanced reaction rates at elevated temperatures [26]. However, temperatures above 80 degrees Celsius promote competing side reactions including imine hydrolysis and thermal decomposition. Optimal reaction temperatures between 25 and 60 degrees Celsius provide acceptable reaction rates while maintaining product stability.

The reversible nature of Schiff base formation enables equilibrium control through product removal or substrate excess [9] [10]. Water removal through molecular sieves or azeotropic distillation drives the equilibrium toward imine formation. Alternatively, excess carbonyl substrate shifts the equilibrium through Le Châtelier's principle, enhancing conversion efficiency.

Coordination Complexation with Transition Metals

The coordination chemistry of methylamine-15N with transition metals provides access to well-defined complexes with applications in catalysis, materials science, and mechanistic studies [28] [29] [30]. The primary amine functionality serves as a monodentate ligand, forming coordinate covalent bonds through nitrogen lone pair donation to metal centers.

The coordination behavior of methylamine demonstrates strong dependence on the electronic configuration and charge density of the metal ion [28]. High-charge density metal ions such as platinum(II) and palladium(II) form exceptionally stable complexes with formation constants exceeding log K = 12 [29]. These square planar complexes exhibit short metal-nitrogen bond lengths of approximately 2.01 to 2.03 angstroms, reflecting strong covalent bonding character.

Octahedral complexes form preferentially with first-row transition metals including nickel(II), cobalt(II), and iron(II) [30]. These complexes adopt the general formula [M(CH₃NH₂)₆]²⁺ and demonstrate varying stability based on ligand field stabilization effects. Nickel(II) complexes exhibit enhanced stability due to favorable d⁸ electronic configuration, while iron(II) complexes show reduced stability due to high-spin d⁶ configuration [30].

Tetrahedral coordination geometry occurs with metal ions preferring four-coordinate environments, including copper(II) and zinc(II) [28]. Copper(II) methylamine complexes demonstrate Jahn-Teller distortion due to the d⁹ electronic configuration, resulting in elongated axial bonds and compressed equatorial bonds. Zinc(II) complexes maintain regular tetrahedral geometry due to the filled d¹⁰ configuration.

The kinetics of complex formation follow a dissociative interchange mechanism for most transition metal systems [28]. Water molecules in the primary coordination sphere undergo substitution by methylamine ligands through a stepwise process. Rate constants for ligand exchange vary significantly based on the metal ion identity and coordination environment.

Thermodynamic stability measurements reveal substantial differences in complex stability across the transition metal series [28] [30]. Platinum(II) and palladium(II) complexes demonstrate the highest thermodynamic stability with Gibbs free energies of formation reaching -71.3 and -81.1 kilojoules per mole, respectively. These values reflect the strong σ-donor ability of methylamine combined with minimal π-back bonding requirements.

The isotopic labeling with nitrogen-15 enables detailed mechanistic studies of ligand exchange processes through nuclear magnetic resonance spectroscopy [31]. Variable temperature ¹⁵N NMR studies provide insight into activation parameters for ligand substitution reactions. Chemical shift measurements reveal the electronic environment around the coordinated nitrogen atom, enabling differentiation between various coordination modes.

Density Functional Theory (Density Functional Theory) of Isotopic Effects

Density functional theory calculations have proven essential for understanding the electronic structure and isotopic effects in methylamine-15N hydrochloride. The incorporation of nitrogen-15 isotope leads to significant changes in nuclear magnetic shielding and vibrational properties that can be accurately predicted through computational methods [1] [2].

The choice of density functional and basis set combination critically influences the accuracy of isotopic effect predictions. Benchmark studies have demonstrated that the B3LYP functional with 6-311++G(d,p) basis set provides reliable 15N chemical shielding calculations with an accuracy of ±2.5 parts per million [1] [3]. For hydrogen bonding analysis, the PW91 functional coupled with 6-311++G(3df,3pd) basis set has shown superior performance, particularly for characterizing the geometric parameters of N-H···O hydrogen bonds [2] [4].

Advanced coupled cluster calculations using CCSD(T) methodology with cc-pVQZ basis sets serve as the gold standard for high-accuracy reference calculations, achieving precision within ±0.5 parts per million for nitrogen-15 chemical shifts [5]. These calculations reveal that the isotopic substitution affects the electron density distribution around the nitrogen atom, leading to changes in magnetic shielding constants that are directly observable in nuclear magnetic resonance spectroscopy [6] [3].

The computational investigation of isotopic effects extends beyond simple chemical shift predictions to include analysis of vibrational zero-point energy differences. Density functional theory calculations predict that the nitrogen-15 substitution results in systematic red-shifts of nitrogen-hydrogen stretching frequencies due to the increased reduced mass of the isotope [7] [8]. These shifts range from 5-8 wavenumbers for different vibrational modes, with the magnitude depending on the degree of nitrogen atom participation in each vibrational motion [9] [10].

Solvent effects on isotopic parameters can be incorporated through polarizable continuum model approaches, which account for the dielectric response of the aqueous environment [11] [12]. These calculations demonstrate that solvation leads to additional shielding of the nitrogen-15 nucleus, with the magnitude varying depending on the hydrogen bonding environment and local electrostatic field [13] [14].

Vibrational Frequency Simulations (Infrared/Raman)

Computational vibrational spectroscopy provides detailed insights into the isotopic effects on infrared and Raman spectra of methylamine-15N hydrochloride. The nitrogen-15 substitution induces characteristic frequency shifts that can be accurately predicted through harmonic and anharmonic vibrational calculations [9] [15] [16].

The nitrogen-hydrogen stretching modes exhibit the most pronounced isotopic shifts, with symmetric and asymmetric N-H stretches showing reductions of approximately 8 wavenumbers upon nitrogen-15 substitution [9] [17]. The carbon-nitrogen stretching mode displays a moderate shift of 6 wavenumbers, while carbon-hydrogen stretching modes remain largely unaffected due to minimal nitrogen atom participation [10] [15].

Anharmonic corrections prove crucial for accurate frequency predictions, particularly for modes involving large amplitude motions such as methyl group torsion and amino group inversion [7] [18]. Second-order vibrational perturbation theory calculations reveal significant Fermi resonances between fundamental transitions and overtone states, which become modified upon isotopic substitution [16] [19].

Raman spectroscopy calculations demonstrate that nitrogen-15 substitution affects both vibrational frequencies and scattering intensities. The nitrogen-hydrogen stretching modes maintain strong Raman activity, while the carbon-nitrogen stretch shows enhanced polarizability derivatives in the isotopically substituted molecule [20] [21]. These changes in Raman intensities provide complementary information to infrared spectroscopy for structural characterization.

Temperature-dependent vibrational calculations reveal that isotopic effects become more pronounced at lower temperatures due to reduced thermal population of excited vibrational states [22] [23]. This temperature dependence is particularly important for understanding the behavior of methylamine-15N hydrochloride in cryogenic environments or solid-state applications.

Molecular Dynamics Explorations

Solvation Shell Dynamics in Aqueous Media

Molecular dynamics simulations provide comprehensive insights into the solvation structure and dynamics of methylamine-15N hydrochloride in aqueous solution. The primary solvation shell exhibits a well-defined structure with an average coordination number of 2.51 water molecules directly hydrogen-bonded to the amino group [13] [24].

The first solvation shell extends from 2.8 to 3.5 Ångströms from the nitrogen atom, characterized by strong hydrogen bonding interactions with an average energy of -4.8 kilocalories per mole [25] [4]. Water molecules in this shell exhibit prolonged residence times of approximately 12.4 picoseconds, indicating stable hydrogen bonding networks that persist over multiple molecular vibrations [26] [27].

The second solvation shell, spanning 4.2 to 5.1 Ångströms, contains an average of 5.8 water molecules with significantly reduced residence times of 3.2 picoseconds [28] [11]. These water molecules participate in both direct hydrogen bonding with the methylamine molecule and bridging interactions with the first solvation shell, creating an extended hydrogen bonding network [29] [30].

Beyond the second shell, the water structure rapidly approaches bulk-like behavior, with coordination numbers increasing to 12.3 in the third shell and residence times decreasing to 1.1 picoseconds [31]. The exchange rates between solvation shells follow an exponential trend, with first shell exchange occurring at 0.08 nanoseconds⁻¹ compared to 3.33 nanoseconds⁻¹ for bulk water exchange [26] [12].

Car-Parrinello molecular dynamics simulations reveal that the isotopic substitution has minimal effects on the overall solvation structure but introduces subtle changes in vibrational dynamics and hydrogen bond fluctuations [13] [32]. The heavier nitrogen-15 isotope leads to slightly longer hydrogen bond lifetimes and reduced vibrational coupling with the surrounding water network.

Hydrogen Bonding Network Analysis

The hydrogen bonding network surrounding methylamine-15N hydrochloride in aqueous solution exhibits complex structural and dynamic features that can be characterized through advanced molecular dynamics analysis. The amino group forms predominantly N-H···O hydrogen bonds with water molecules, occurring in 85.2% of simulation time with an average bond length of 1.89 ± 0.12 Ångströms [33] [34].

Water molecules also act as hydrogen bond donors to the nitrogen lone pair, forming O-H···N interactions with a slightly longer average distance of 1.95 ± 0.15 Ångströms and an occurrence frequency of 78.4% [35] [36]. These donor-acceptor interactions create a bifurcated hydrogen bonding pattern that significantly influences the electronic structure and nuclear magnetic resonance properties of the nitrogen center [37] [4].

The presence of chloride counterions introduces additional complexity to the hydrogen bonding network. N-H···Cl⁻ interactions occur in 62.1% of configurations with bond lengths of 2.24 ± 0.18 Ångströms and extended lifetimes of 15.2 picoseconds [37] [14]. These ionic hydrogen bonds exhibit intermediate strength with energies of -4.1 kilocalories per mole, significantly affecting the local electrostatic environment.

Intramolecular hydrogen bonding between the methyl group and amino nitrogen occurs occasionally, with C-H···N contacts observed in 23.7% of configurations [25] [38]. These weak interactions, with energies of -1.2 kilocalories per mole and lifetimes of 1.1 picoseconds, contribute to the conformational dynamics and internal rotation barriers of the methylamine molecule.

The hydrogen bonding network exhibits cooperative effects, where the formation of strong primary hydrogen bonds enhances the stability of secondary interactions [29] [30]. This cooperativity is particularly evident in the angular distributions of hydrogen bonds, with N-H···O angles clustering around 172° and indicating near-linear hydrogen bonding geometries that maximize electrostatic stabilization [25] [4].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant